n-Fmoc-2-(4-aminophenyl)ethylamine
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Overview
Description
n-Fmoc-2-(4-aminophenyl)ethylamine: is a chemical compound with the molecular formula C23H22N2O2. . This compound is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-Fmoc-2-(4-aminophenyl)ethylamine typically involves the protection of the amine group of 2-(4-aminophenyl)ethylamine with a fluorenylmethyloxycarbonyl (Fmoc) group. This is achieved by reacting 2-(4-aminophenyl)ethylamine with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same protection reaction but may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: n-Fmoc-2-(4-aminophenyl)ethylamine undergoes various chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, to reveal the free amine group.
Coupling Reactions: The free amine group can participate in peptide coupling reactions, forming amide bonds with carboxylic acids or activated esters.
Common Reagents and Conditions:
Major Products Formed:
Scientific Research Applications
n-Fmoc-2-(4-aminophenyl)ethylamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of n-Fmoc-2-(4-aminophenyl)ethylamine primarily involves its role as a protecting group in organic synthesis. The Fmoc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. The protected amine can then be selectively deprotected under mild conditions to reveal the free amine group, which can participate in further chemical transformations .
Comparison with Similar Compounds
n-Fmoc-2-(4-nitrophenyl)ethylamine: Similar structure but with a nitro group instead of an amino group.
n-Fmoc-2-(4-hydroxyphenyl)ethylamine: Similar structure but with a hydroxyl group instead of an amino group.
Uniqueness: n-Fmoc-2-(4-aminophenyl)ethylamine is unique due to its specific functional groups, which make it particularly useful in peptide synthesis and other applications requiring selective protection and deprotection of amine groups .
Properties
Molecular Formula |
C23H22N2O2 |
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Molecular Weight |
358.4 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl N-[2-(4-aminophenyl)ethyl]carbamate |
InChI |
InChI=1S/C23H22N2O2/c24-17-11-9-16(10-12-17)13-14-25-23(26)27-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22H,13-15,24H2,(H,25,26) |
InChI Key |
GYEBNVVCYIZZAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCC4=CC=C(C=C4)N |
Origin of Product |
United States |
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